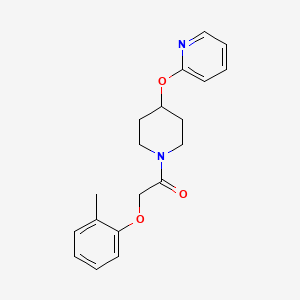

1-(4-(Pyridin-2-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-(Pyridin-2-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone is an organic compound that features a piperidine ring, a pyridine ring, and an o-tolyloxy group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Pyridin-2-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone typically involves the following steps:

Formation of the Pyridin-2-yloxy Group: This can be achieved by reacting pyridine-2-ol with an appropriate halide under basic conditions.

Formation of the Piperidin-1-yl Group: Piperidine can be reacted with a suitable electrophile to introduce the desired substituent.

Coupling Reaction: The pyridin-2-yloxy and piperidin-1-yl groups can be coupled using a suitable linker, such as an ethanone group, under appropriate conditions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced techniques.

Analyse Des Réactions Chimiques

Types of Reactions

1-(4-(Pyridin-2-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halides or other electrophiles in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Applications De Recherche Scientifique

Chemistry: As a building block for more complex molecules.

Biology: As a probe to study biological processes.

Medicine: Potential therapeutic agent due to its structural features.

Industry: Used in the synthesis of other valuable compounds.

Mécanisme D'action

The mechanism of action of 1-(4-(Pyridin-2-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(4-(Pyridin-2-yloxy)piperidin-1-yl)-2-(m-tolyloxy)ethanone: Similar structure but with a meta-tolyloxy group.

1-(4-(Pyridin-2-yloxy)piperidin-1-yl)-2-(p-tolyloxy)ethanone: Similar structure but with a para-tolyloxy group.

Uniqueness

1-(4-(Pyridin-2-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity.

Activité Biologique

1-(4-(Pyridin-2-yloxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Molecular Formula : C16H20N2O3

- Molecular Weight : 288.35 g/mol

- SMILES Notation :

CC1=CC(=C(C=C1)C(=O)N2CCCCC2)O

This compound features a piperidine ring and a pyridine moiety, which are essential for its biological activity.

Antitumor Activity

Research indicates that derivatives of piperidine and pyridine exhibit significant antitumor properties. In particular, studies have shown that compounds with similar structures can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, a study on related compounds demonstrated their efficacy against various cancer cell lines, suggesting that the presence of the pyridine ring enhances antitumor activity through interactions with cellular receptors involved in apoptosis and cell cycle regulation .

Antimicrobial Properties

Compounds containing pyridines and piperidines have been documented to possess antimicrobial properties. For example, derivatives similar to this compound have shown effectiveness against both gram-positive and gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects have been explored in various studies. It has been suggested that such compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation in models of chronic inflammatory diseases . This effect is particularly relevant for conditions like rheumatoid arthritis and inflammatory bowel disease.

Structure-Activity Relationship (SAR)

The SAR for this class of compounds indicates that modifications to the piperidine and pyridine rings can significantly alter biological activity. Key findings include:

- Substituents on the Piperidine Ring : Alkyl or aryl groups can enhance binding affinity to target proteins.

- Pyridine Positioning : The position of the pyridine substituent affects the compound's ability to interact with biological targets, influencing its pharmacokinetic properties.

Case Study 1: Antitumor Efficacy

In vitro studies on breast cancer cell lines (MCF-7 and MDA-MB-231) treated with similar piperidine derivatives showed marked reductions in cell viability. The combination of these compounds with conventional chemotherapeutics like doxorubicin resulted in synergistic effects, enhancing overall cytotoxicity .

Case Study 2: Antimicrobial Testing

A series of tests conducted on related compounds demonstrated their effectiveness against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) indicated that certain modifications led to improved antimicrobial activity, showcasing the potential for developing new antibiotics based on this scaffold .

Propriétés

IUPAC Name |

2-(2-methylphenoxy)-1-(4-pyridin-2-yloxypiperidin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3/c1-15-6-2-3-7-17(15)23-14-19(22)21-12-9-16(10-13-21)24-18-8-4-5-11-20-18/h2-8,11,16H,9-10,12-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEGHEZWXXRFKJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)N2CCC(CC2)OC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.